Dimeric Architecture vs. Monomeric Congeners: Molecular Weight and Formula Differentiation
Pandangolide 4 is the only dimeric 12-membered macrolide reported from Cladosporium herbarum. Its molecular formula (C₂₄H₃₈O₈S, MW 486.6) confirms two 12-membered lactone rings linked via a sulfur bridge, whereas pandangolide 3 (C₁₆H₂₆O₇S, MW 362.4) is a monomeric single-ring macrolide [1]. This structural distinction is verified by ESIMS (m/z 487 [M + H]⁺ for pandangolide 4 vs. m/z 363 [M + H]⁺ for pandangolide 3) and HREIMS data (486.2276 Da vs. 362.1391 Da) [1].
| Evidence Dimension | Molecular weight and dimeric vs. monomeric architecture |
|---|---|
| Target Compound Data | C₂₄H₃₈O₈S; MW 486.6 Da; ESIMS m/z 487 [M + H]⁺; HREIMS 486.2276 Da; Dimeric (two 12-membered rings) |
| Comparator Or Baseline | Pandangolide 3: C₁₆H₂₆O₇S; MW 362.4 Da; ESIMS m/z 363 [M + H]⁺; HREIMS 362.1391 Da; Monomeric (one 12-membered ring) |
| Quantified Difference | Mass difference of 124.2 Da; Pandangolide 4 is a covalent dimer with twice the ring count of pandangolide 3 |
| Conditions | High-resolution mass spectrometry (HREIMS) and electrospray ionization mass spectrometry (ESIMS); Jadulco et al. 2001 |
Why This Matters
Procurement of pandangolide 4 over pandangolide 3 is essential when investigating dimerization effects on macrolide bioactivity, biosynthesis, or target engagement.
- [1] Jadulco, R.; Proksch, P.; Wray, V.; Sudarsono; Berg, A.; Gräfe, U. New Macrolides and Furan Carboxylic Acid Derivative from the Sponge-Derived Fungus Cladosporium herbarum. J. Nat. Prod. 2001, 64 (4), 527–530. View Source
